molecular formula C18H24N2O3 B6933665 N-[1-(cyclopentylmethyl)pyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide

N-[1-(cyclopentylmethyl)pyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide

Cat. No.: B6933665
M. Wt: 316.4 g/mol
InChI Key: AOWJGGXSEWTXBA-UHFFFAOYSA-N
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Description

N-[1-(cyclopentylmethyl)pyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide is a synthetic compound that features a pyrrolidine ring and a benzodioxole moiety

Properties

IUPAC Name

N-[1-(cyclopentylmethyl)pyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-18(15-6-3-7-16-17(15)23-12-22-16)19-14-8-9-20(11-14)10-13-4-1-2-5-13/h3,6-7,13-14H,1-2,4-5,8-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWJGGXSEWTXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CCC(C2)NC(=O)C3=C4C(=CC=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is carried out under controlled conditions to ensure the formation of the desired pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclopentylmethyl)pyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[1-(cyclopentylmethyl)pyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(cyclopentylmethyl)pyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzodioxole moiety contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(cyclopentylmethyl)pyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide is unique due to the combination of the pyrrolidine ring and benzodioxole moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in compounds with only one of these structural features.

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